molecular formula C7H4ClF4N B3033719 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline CAS No. 114973-23-8

5-Chloro-2-fluoro-4-(trifluoromethyl)aniline

Cat. No. B3033719
CAS RN: 114973-23-8
M. Wt: 213.56 g/mol
InChI Key: RLXRNVJPZJTCMU-UHFFFAOYSA-N
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Description

“5-Chloro-2-fluoro-4-(trifluoromethyl)aniline” is a chemical compound with a molecular formula of C7H4ClF4N . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .


Synthesis Analysis

The synthesis of “5-Chloro-2-fluoro-4-(trifluoromethyl)aniline” and its derivatives often involves the use of other trifluoromethylated compounds as starting materials . For example, 4-(Trifluoromethyl)aniline was used in the synthesis of 4-(trialkylmethyl)anilines . In another example, 2-Fluoro-5-(trifluoromethyl)aniline was synthesized from 4-Fluoro-3-nitrobenzotrifluoride and Iron .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-fluoro-4-(trifluoromethyl)aniline” consists of a benzene ring with a trifluoromethyl group (-CF3), a chlorine atom, a fluorine atom, and an amino group (-NH2) attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-2-fluoro-4-(trifluoromethyl)aniline” include a molecular weight of 213.56 Da , a refractive index of 1.499 (lit.) , and a density of 1.4160 g/mL at 25 °C (lit.) .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline, focusing on six unique fields:

Pharmaceutical Development

5-Chloro-2-fluoro-4-(trifluoromethyl)aniline is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of drugs. This compound is often used in the development of anti-inflammatory, antiviral, and anticancer agents due to its ability to improve the pharmacokinetic properties of these drugs .

Agrochemical Industry

In the agrochemical sector, 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline is utilized in the synthesis of herbicides, fungicides, and insecticides. The trifluoromethyl group contributes to the increased efficacy and environmental stability of these agrochemicals. This compound helps in creating more effective crop protection agents that are less prone to degradation .

Material Science

This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The presence of the trifluoromethyl group imparts unique properties such as increased thermal stability, chemical resistance, and hydrophobicity. These materials are used in various high-performance applications, including aerospace and electronics .

Catalysis

5-Chloro-2-fluoro-4-(trifluoromethyl)aniline serves as a ligand in catalytic processes. Its unique structure allows it to facilitate various catalytic reactions, including cross-coupling and hydrogenation. These reactions are crucial in the synthesis of complex organic molecules, making this compound valuable in both industrial and academic research settings .

Environmental Chemistry

In environmental chemistry, this compound is used in the development of sensors and detection systems for pollutants. Its chemical properties enable the creation of sensitive and selective detection methods for various environmental contaminants. These sensors are essential for monitoring and managing pollution levels in different ecosystems .

Medicinal Chemistry

In medicinal chemistry, 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline is employed in the design of novel therapeutic agents. Its incorporation into drug molecules can enhance their potency and selectivity. Researchers use this compound to explore new treatments for diseases such as cancer, diabetes, and neurological disorders .

Safety And Hazards

“5-Chloro-2-fluoro-4-(trifluoromethyl)aniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

5-chloro-2-fluoro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXRNVJPZJTCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236062
Record name 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-4-(trifluoromethyl)aniline

CAS RN

114973-23-8
Record name 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114973-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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